molecular formula C17H14FNO2 B3938541 8-[2-(2-fluorophenoxy)ethoxy]quinoline

8-[2-(2-fluorophenoxy)ethoxy]quinoline

Cat. No.: B3938541
M. Wt: 283.30 g/mol
InChI Key: RISSMRCUVABJJU-UHFFFAOYSA-N
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Description

8-[2-(2-fluorophenoxy)ethoxy]quinoline is a functionalized quinoline derivative designed for research applications, particularly in medicinal chemistry and anticancer drug discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties and ability to be functionalized at various positions to modulate biological activity . This compound features a specific 8-[2-(2-fluorophenoxy)ethoxy] side chain. This structural motif is significant as alkoxy substitutions on the quinoline ring, especially at the 8-position, are common in bioactive molecules and are frequently explored to optimize interactions with biological targets . Quinoline derivatives are extensively investigated for their potent antiproliferative activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers . The biological activity of such compounds often involves mechanisms such as the inhibition of enzymes like topoisomerase , disruption of tubulin polymerization, or modulation of kinase activity . Furthermore, some quinoline-based compounds have been studied for their role in overcoming multidrug resistance (MDR) in cancer cells by inhibiting efflux proteins like Multidrug Resistance-Associated Protein 2 (MRP2) . The presence of the fluorine atom on the phenoxy ring is a common strategy in drug design to influence the molecule's electronic properties, metabolic stability, and binding affinity. As a research chemical, this compound represents a valuable intermediate or lead compound for synthesizing novel hybrids and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

8-[2-(2-fluorophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c18-14-7-1-2-8-15(14)20-11-12-21-16-9-3-5-13-6-4-10-19-17(13)16/h1-10H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISSMRCUVABJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOC2=CC=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(2-fluorophenoxy)ethoxy]quinoline typically involves the following steps:

    Preparation of 2-(2-fluorophenoxy)ethanol: This intermediate can be synthesized by reacting 2-fluorophenol with ethylene oxide in the presence of a base such as potassium hydroxide.

    Formation of 8-hydroxyquinoline: 8-hydroxyquinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Etherification Reaction: The final step involves the etherification of 8-hydroxyquinoline with 2-(2-fluorophenoxy)ethanol in the presence of a suitable catalyst such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[2-(2-fluorophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-[2-(2-fluorophenoxy)ethoxy]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.

    Medicine: It has been studied for its potential use in the treatment of diseases such as malaria and cancer due to its ability to inhibit specific enzymes and pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 8-[2-(2-fluorophenoxy)ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Key Structural and Functional Insights

Role of Fluorine: Fluorine atoms enhance bioactivity by increasing electronegativity, improving membrane permeability, and resisting oxidative metabolism . For example, the trifluoroethoxy group in 8-(2,2,2-trifluoroethoxy)quinoline stabilizes the molecule via C–F⋯π interactions, influencing crystal packing and bioavailability . In SARS-CoV-2 inhibitors, fluorine-containing quinolines (e.g., compounds in ) exhibit high selectivity indices, underscoring fluorine’s role in antiviral potency .

Substituent Position and Chain Length: Ethoxyethoxy chains (e.g., in 7-(2-ethoxyethoxy)quinoline) improve solubility but may introduce toxicity risks (Category 4 acute toxicity) . Piperidine-substituted analogs (e.g., ) likely target neurological receptors due to the basic nitrogen in piperidine, though their hydrochloride salts may prioritize solubility over blood-brain barrier penetration .

Heterocyclic Modifications :

  • Triazole-containing derivatives () demonstrate how auxiliary heterocycles (e.g., 1,2,3-triazole) can enhance antiviral activity through additional hydrogen bonding or π-stacking .

Toxicity and Safety Profiles: Compounds like 7-(2-ethoxyethoxy)quinoline highlight the importance of substituent choice, as ethoxyethoxy chains correlate with acute toxicity . In contrast, fluorinated or piperidine-modified quinolines may offer safer profiles for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-[2-(2-fluorophenoxy)ethoxy]quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of 8-hydroxyquinoline with 2-(2-fluorophenoxy)ethyl bromide or a similar electrophilic agent. A common approach (adapted from analogous quinoline derivatives) employs anhydrous potassium hydroxide as a base in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 393 K) to achieve yields >70% . Key factors affecting yield include:

  • Solvent choice : NMP enhances nucleophilicity of the hydroxyl group.
  • Temperature : Prolonged heating (5+ hours) ensures complete substitution.
  • Purification : Flash column chromatography (e.g., EtOAc/petroleum ether) improves purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques is critical:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., fluorophenoxyethoxy group integration) and aromatic proton splitting .
  • IR : Stretching frequencies for C-O-C (1100–1250 cm1^{-1}) and C-F (1000–1100 cm1^{-1}) validate ether and fluorine moieties .
  • Mass Spectrometry (HRMS) : Determines molecular ion accuracy (<5 ppm error) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} determination .
  • Protein-ligand interaction : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) .
  • Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies often arise from dynamic effects (NMR) vs. static crystal packing (X-ray). Strategies include:

  • 2D NMR : NOESY or COSY to confirm spatial proximity of fluorophenoxyethoxy protons .
  • Computational modeling : DFT-optimized structures compared to crystallographic data (RMSD <0.5 Å) .
  • Polymorphism screening : Recrystallization in multiple solvents (e.g., DCM/hexane) to identify dominant conformers .

Q. How to design experiments for structure-activity relationship (SAR) studies of fluorophenoxyethoxy substitutions?

  • Methodological Answer : Systematic variation of substituents and computational docking:

  • Synthetic modifications : Replace 2-fluorophenoxy with 3- or 4-fluoro analogs; compare logPP and steric effects .
  • Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., quinoline-binding enzymes) .
  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes to correlate substituent electronegativity with half-life .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may stem from assay conditions or impurity profiles. Mitigation steps:

  • Standardized protocols : Replicate assays in ≥3 independent labs using identical cell lines/passage numbers .
  • Analytical rigor : Confirm compound purity via orthogonal methods (HPLC, 19^19F NMR) before testing .
  • Meta-analysis : Pool data from PubChem or ChEMBL to identify trends (e.g., fluorophenoxyethoxy groups enhancing target selectivity) .

Q. How to address discrepancies between crystallographic data and computational models?

  • Methodological Answer : Refine computational parameters to match experimental conditions:

  • Solvent inclusion : Explicit solvent molecules (e.g., water) in molecular dynamics simulations .
  • Thermal motion correction : Apply B-factor scaling to X-ray data in software like Phenix .
  • Torsional flexibility : Use relaxed potential scans for rotatable bonds (e.g., ethoxy linker) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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